molecular formula C14H11NO2 B6375668 2-Cyano-4-(3-hydroxymethylphenyl)phenol CAS No. 1261918-89-1

2-Cyano-4-(3-hydroxymethylphenyl)phenol

Cat. No.: B6375668
CAS No.: 1261918-89-1
M. Wt: 225.24 g/mol
InChI Key: QUGSQFGDFVTQMZ-UHFFFAOYSA-N
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Description

2-Cyano-4-(3-hydroxymethylphenyl)phenol is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol This compound is characterized by the presence of a cyano group (-CN) and a hydroxymethyl group (-CH2OH) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3-hydroxymethylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and 4-cyanophenol.

    Condensation Reaction: The first step involves a condensation reaction between 3-hydroxybenzaldehyde and 4-cyanophenol in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

2-Cyano-4-(3-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate.

    Reduction: The cyano group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2-Cyano-4-(3-carboxyphenyl)phenol.

    Reduction: Formation of 2-Amino-4-(3-hydroxymethylphenyl)phenol.

    Substitution: Formation of halogenated derivatives such as 2-Cyano-4-(3-chloromethylphenyl)phenol.

Scientific Research Applications

2-Cyano-4-(3-hydroxymethylphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

2-Cyano-4-(3-hydroxymethylphenyl)phenol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 2-Cyano-4-(3-methylphenyl)phenol, 2-Cyano-4-(3-hydroxyphenyl)phenol.

    Uniqueness: The presence of both a cyano group and a hydroxymethyl group in the same molecule provides unique chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-hydroxy-5-[3-(hydroxymethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-8-13-7-12(4-5-14(13)17)11-3-1-2-10(6-11)9-16/h1-7,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGSQFGDFVTQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684666
Record name 4-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-89-1
Record name [1,1′-Biphenyl]-3-carbonitrile, 4-hydroxy-3′-(hydroxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261918-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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